molecular formula C22H20ClN3O2S B2570146 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride CAS No. 1216744-92-1

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride

Cat. No.: B2570146
CAS No.: 1216744-92-1
M. Wt: 425.93
InChI Key: CWTYWFJKQJMYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H20ClN3O2S and its molecular weight is 425.93. The purity is usually 95%.
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Scientific Research Applications

Disposition and Metabolism in Humans

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist under development for insomnia, was studied for its disposition and metabolism in humans. The elimination of drug-related material was almost complete over a 9-day period, primarily via feces, with only a small portion excreted through urine. The study revealed extensive metabolism, with the principal route being oxidation of the benzofuran ring. This research provides insight into the metabolic pathways and disposition of compounds related to N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride in humans (Renzulli et al., 2011).

Synthesis and Evaluation as Antipsychotic Agents

Heterocyclic analogues of 1192U90 were synthesized and evaluated for their potential as antipsychotic agents. These compounds were tested for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and for their ability to antagonize the apomorphine-induced climbing response in mice. This study contributes to the understanding of the structure-activity relationship of compounds related to this compound and their potential therapeutic applications (Norman et al., 1996).

Cytotoxicity, Antimicrobial, Anti-inflammatory, and Psychotropic Activity

A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized, showing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This research illuminates the diverse biological activities of compounds structurally related to this compound, suggesting potential applications in treating various conditions (Zablotskaya et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some heterocyclic compounds are known to inhibit kinases, which are enzymes that play key roles in signal transduction processes within cells .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S.ClH/c26-21(20-11-16-6-3-4-8-19(16)27-20)24-22-23-18(14-28-22)13-25-10-9-15-5-1-2-7-17(15)12-25;/h1-8,11,14H,9-10,12-13H2,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTYWFJKQJMYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.